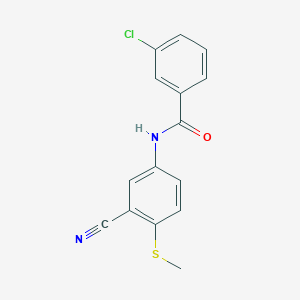

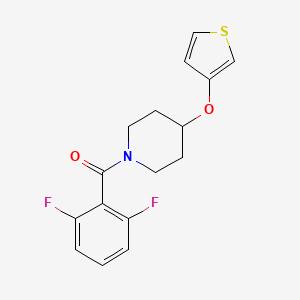

![molecular formula C22H18FN3O2S B2907909 N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 895012-78-9](/img/structure/B2907909.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a phenoxy group, and a pyridin-3-ylmethyl group . These groups are common in many biologically active compounds, suggesting that this compound may also have biological activity .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where the different functional groups are connected together . For example, a reaction between benzo[d]thiazol-2-amine and flurbiprofen has been used to prepare a similar compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the thiazole ring is known to be reactive and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, thiazole compounds are often slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s target, it’s difficult to describe its mode of action. The presence of a fluorobenzothiazole moiety suggests that it may interact with proteins or enzymes in a way that modulates their activity .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S/c23-18-9-4-10-19-21(18)25-22(29-19)26(15-16-6-5-12-24-14-16)20(27)11-13-28-17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZXHYJUDMLLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2907826.png)

![N-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2907827.png)

![3-cyclopentyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907830.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2907831.png)

![5-{[4-(benzoylamino)phenoxy]methyl}-N-(sec-butyl)isoxazole-3-carboxamide](/img/structure/B2907832.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2907834.png)

![3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2907837.png)

![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine](/img/structure/B2907838.png)